N-Boc Gatifloxacin N-Oxide
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Overview
Description
N-Boc Gatifloxacin N-Oxide is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used as an intermediate in the synthesis of other chemical entities and is known for its role in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Gatifloxacin N-Oxide typically involves the protection of the amino group of Gatifloxacin with a Boc (tert-butoxycarbonyl) group, followed by oxidation. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Boc Gatifloxacin N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction back to Gatifloxacin or other derivatives.
Substitution: Replacement of functional groups to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Gatifloxacin, which can be used for further chemical modifications or as intermediates in drug synthesis .
Scientific Research Applications
N-Boc Gatifloxacin N-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its role in the development of new antibiotics and antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Boc Gatifloxacin N-Oxide is primarily related to its parent compound, Gatifloxacin. Gatifloxacin exerts its effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA processes, resulting in bactericidal activity .
Comparison with Similar Compounds
Similar Compounds
Gatifloxacin: The parent compound, used as an antibiotic.
N-Desmethyl Gatifloxacin: A metabolite of Gatifloxacin.
Gatifloxacin N-Oxide: Another derivative of Gatifloxacin.
Uniqueness
N-Boc Gatifloxacin N-Oxide is unique due to its Boc-protected amino group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in medicinal chemistry.
Properties
Molecular Formula |
C24H30FN3O7 |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxidopiperazin-1-ium-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H30FN3O7/c1-13-12-28(33,9-8-26(13)23(32)35-24(2,3)4)19-17(25)10-15-18(21(19)34-5)27(14-6-7-14)11-16(20(15)29)22(30)31/h10-11,13-14H,6-9,12H2,1-5H3,(H,30,31) |
InChI Key |
DLXQPHMNMSCWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C[N+](CCN1C(=O)OC(C)(C)C)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-] |
Origin of Product |
United States |
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